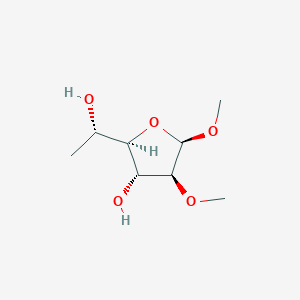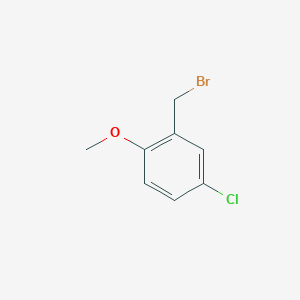
2-(Bromomethyl)-4-chloro-1-methoxybenzene
Descripción general
Descripción
The compound "2-(Bromomethyl)-4-chloro-1-methoxybenzene" is a halogenated aromatic compound that is not explicitly discussed in the provided papers. However, similar compounds have been studied for various applications, including as monomers for polymer synthesis and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related halomethylated benzene compounds often involves multi-step reactions starting from simpler aromatic compounds. For instance, 1,4-bis(bromomethyl)-2-fluorobenzene was synthesized from p-xylene through nitration, reduction, diazotization, and bromination steps . Similarly, methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene by a sequence of bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification . These methods could potentially be adapted for the synthesis of "2-(Bromomethyl)-4-chloro-1-methoxybenzene" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be complex, with the presence of substituents influencing the overall conformation and reactivity of the molecule. For example, in the structure of 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, the bromobenzene ring is almost perpendicular to the fused-ring system, indicating that steric factors play a significant role in the molecular conformation . This suggests that the molecular structure of "2-(Bromomethyl)-4-chloro-1-methoxybenzene" would also be influenced by the positions of the bromomethyl and chloro substituents.
Chemical Reactions Analysis
Halogenated methoxybenzenes can participate in various chemical reactions. For example, bromination reactions of methoxybenzene derivatives have been studied, showing that the presence of electron-donating or -withdrawing groups at the benzylic position affects the reaction outcome . Additionally, the reactivity of halogenated carbene intermediates formed from halogenated methoxybenzenes has been explored, with these carbenes undergoing reactions such as cyclopropanation and alcohol addition . These studies provide insights into the types of chemical reactions that "2-(Bromomethyl)-4-chloro-1-methoxybenzene" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can vary widely depending on their molecular structure. For instance, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene exhibit different crystal structures and conformations, which can affect their reactivity and physical properties . The presence of halogen atoms can also influence the volatility, solubility, and stability of these compounds. The environmental behavior of bromochloromethoxybenzenes, including their distribution and potential sources, has been studied in the marine troposphere, indicating that these compounds can have both biogenic and anthropogenic origins .
Aplicaciones Científicas De Investigación
1. Synthesis of Block Copolymers
- Application Summary: The compound is used in the synthesis of poly(styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .
- Methods of Application: The process involves the use of a RAFT-macro agent, which is obtained from 4-bromomethyl benzoyl chloride and N-bromosuccinimide. The RAFT-macro agent is then reacted with styrene to obtain the block copolymers .
- Results: The primary parameters, such as concentration and time, that affect the reaction were evaluated. The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA .
2. Synthesis of Bromopyrenes
- Application Summary: Bromopyrenes, which are derivatives of pyrene, are significant in synthetic chemistry, materials science, and environmental studies .
- Methods of Application: The strategic functionalization of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalization strategies .
- Results: This research contributes to advancing the synthesis and functionalization strategies of pyrene derivatives, unlocking new possibilities for their utilization in various fields .
3. Synthesis of Pentanedinitrile
- Application Summary: Pentanedinitrile, 2-bromo-2-(bromomethyl)- is a chemical substance used in various applications. It’s tracked and regulated by the EPA .
4. Synthesis of Bromothymol Blue
- Application Summary: Bromothymol blue, which contains a bromomethyl group, is a pH indicator used in applications that require measuring substances with a relatively neutral pH (near 7). It’s commonly used for measuring the presence of carbonic acid in a liquid .
- Methods of Application: The compound is typically sold in solid form as the sodium salt of the acid indicator .
- Results: Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively. It is bright aquamarine by itself, and greenish-blue in a neutral solution .
5. Substitution Reactions of Polynuclear Aromatic Hydrocarbons
- Application Summary: Bromomethyl compounds can be used in substitution reactions of polynuclear aromatic hydrocarbons. These reactions are more complex than those of naphthalene .
- Methods of Application: The substitution usually occurs more readily at the 1 position than at the 2 position because the intermediate for 1-substitution is more stable than that for 2-substitution .
- Results: The most favorable resonance structures for either intermediate are those that have one fully aromatic ring .
6. Continuous Photochemical Benzylic Bromination
- Application Summary: Bromomethyl compounds can be used in continuous photochemical benzylic brominations. This process intensifies towards optimal PMI and throughput .
- Methods of Application: The detailed development of photochemical benzylic brominations using a NaBrO3/HBr bromine generator in continuous flow mode is reported .
- Results: The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(bromomethyl)-4-chloro-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOYTRDTYUBKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572998 | |
| Record name | 2-(Bromomethyl)-4-chloro-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-4-chloro-1-methoxybenzene | |
CAS RN |
58735-58-3 | |
| Record name | 2-(Bromomethyl)-4-chloro-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-4-chloro-1-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



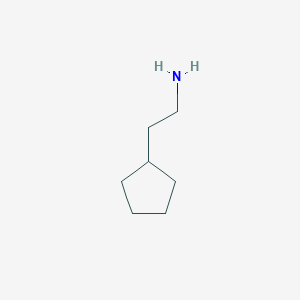
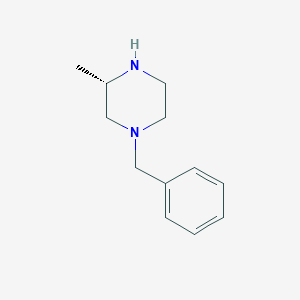
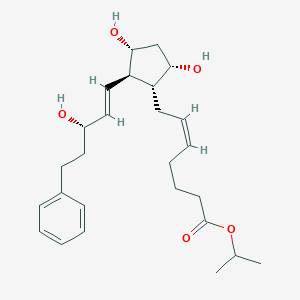
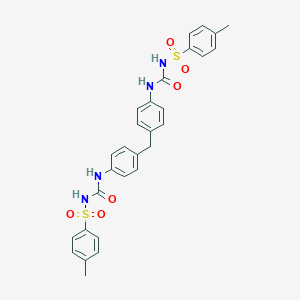
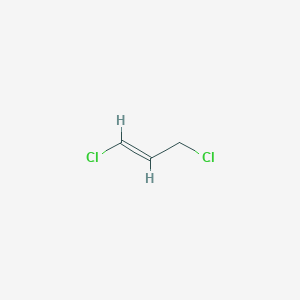
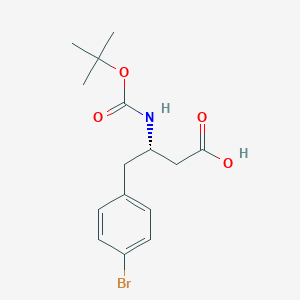
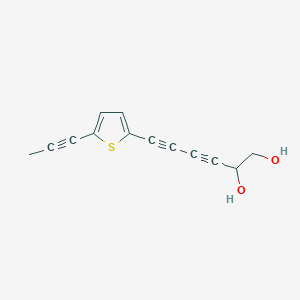
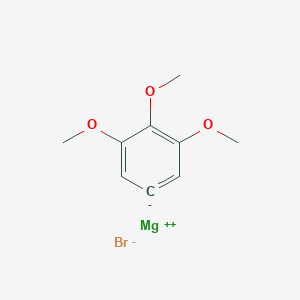
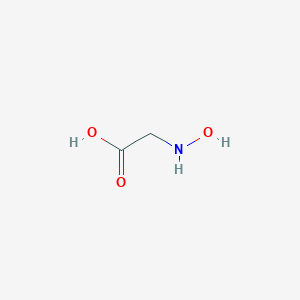
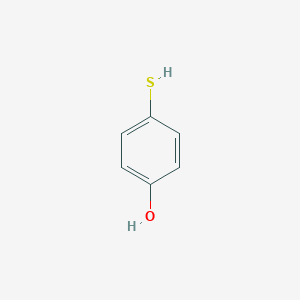
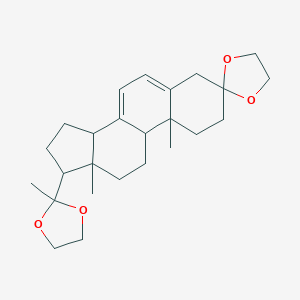
![Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-](/img/structure/B154121.png)
![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)
